N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine
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Overview
Description
N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyridine ring, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine ring followed by the introduction of the pyridine and phenylsulfanyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine or pyridine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine or pyridine rings.
Scientific Research Applications
N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and pyridine derivatives with different substituents. Examples include:
- 2-(3-pyridinyl)-4-pyrimidinamine
- N,N-dimethyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine
Uniqueness
N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine is unique due to the presence of both pyrimidine and pyridine rings, along with the phenylsulfanyl group. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-6-(phenylsulfanylmethyl)-2-pyridin-3-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4S/c1-22(2)17-11-15(13-23-16-8-4-3-5-9-16)20-18(21-17)14-7-6-10-19-12-14/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPVTZITRGXFLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)CSC2=CC=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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